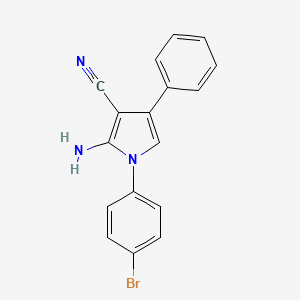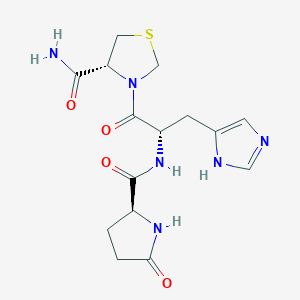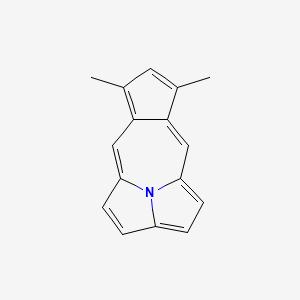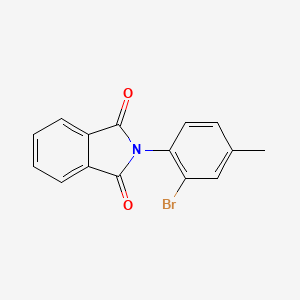
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O')-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- is a coordination compound with the molecular formula C₁₄H₂CuF₂₀O₄ and a molecular weight of 678.24 g/mol . This compound is known for its unique properties due to the presence of highly electronegative fluorine atoms, which significantly influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- typically involves the reaction of copper(II) acetate with 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in an appropriate solvent such as methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Cu(OAc)2+2C7H2F10O2→Cu(C7H2F10O2)2+2HOAc
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the decafluoroheptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying copper’s role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of copper-based drugs.
作用机制
The mechanism of action of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- involves its ability to interact with various molecular targets through coordination chemistry. The copper center can form coordination bonds with electron-donating groups in target molecules, influencing their structure and reactivity. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Copper, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O’)-: This compound has similar coordination properties but differs in the ligand structure, which affects its reactivity and applications.
Copper, bis(acetylacetonato-O,O’)-: Another similar compound with acetylacetonate ligands, commonly used in various catalytic and synthetic applications.
Uniqueness
The uniqueness of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- lies in the presence of fluorine atoms in its ligands. These fluorine atoms significantly enhance the compound’s stability and reactivity, making it suitable for specialized applications in high-performance materials and advanced research.
属性
分子式 |
C14H2CuF20O4 |
|---|---|
分子量 |
677.68 g/mol |
IUPAC 名称 |
copper;1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione |
InChI |
InChI=1S/2C7HF10O2.Cu/c2*8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12;/h2*1H;/q2*-1;+2 |
InChI 键 |
QTVUTLSDFDMZDX-UHFFFAOYSA-N |
规范 SMILES |
[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)


![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)


